molecular formula C14H10F2O2 B13897989 3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid

3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B13897989
M. Wt: 248.22 g/mol
InChI Key: RMQHDAWDYZZTOG-UHFFFAOYSA-N
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Description

3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid is an organic compound with the molecular formula C14H10F2O2 It is a derivative of biphenyl, where the biphenyl core is substituted with two fluorine atoms at the 3 and 5 positions, a methyl group at the 4’ position, and a carboxylic acid group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available biphenyl derivatives.

    Methylation: The methyl group is introduced at the 4’ position using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.

    Carboxylation: The carboxylic acid group is introduced at the 4 position through a carboxylation reaction, often using carbon dioxide under high pressure and temperature in the presence of a catalyst.

Industrial Production Methods

Industrial production of 3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms and the carboxylic acid group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.

    Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluoro-4’-propyl-[1,1’-biphenyl]-4-carboxylic acid
  • 3,5-Difluoro-4’-ethyl-[1,1’-biphenyl]-4-carboxylic acid
  • 3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-sulfonic acid

Uniqueness

3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine atoms and a carboxylic acid group makes it a versatile compound for various applications, offering a balance of reactivity and stability.

Properties

Molecular Formula

C14H10F2O2

Molecular Weight

248.22 g/mol

IUPAC Name

2,6-difluoro-4-(4-methylphenyl)benzoic acid

InChI

InChI=1S/C14H10F2O2/c1-8-2-4-9(5-3-8)10-6-11(15)13(14(17)18)12(16)7-10/h2-7H,1H3,(H,17,18)

InChI Key

RMQHDAWDYZZTOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)C(=O)O)F

Origin of Product

United States

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